molecular formula C4H11ClN2O2 B6250546 2-amino-3-hydroxy-N-methylpropanamide hydrochloride CAS No. 51739-64-1

2-amino-3-hydroxy-N-methylpropanamide hydrochloride

Cat. No. B6250546
CAS RN: 51739-64-1
M. Wt: 154.6
InChI Key:
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Description

2-amino-3-hydroxy-N-methylpropanamide hydrochloride, also known as N-methyl-2-hydroxypropanamide hydrochloride, is a compound that has been used in a variety of scientific research applications. It is a derivative of the amide group and is a white, crystalline solid. It has a melting point of approximately 118°C and is soluble in water. It is also known as methylamine hydrochloride and is a versatile compound that is used in a variety of scientific applications.

Scientific Research Applications

2-amino-3-hydroxy-N-methylpropanamide hydrochloride is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis as a catalyst for a variety of reactions. It has also been used as a precursor for the synthesis of a variety of compounds, including drugs and pharmaceuticals. Additionally, it has been used in the study of enzyme kinetics, as a stabilizer for proteins, and in the study of molecular interactions.

Mechanism of Action

2-amino-3-hydroxy-N-methylpropanamide hydrochloride is a versatile compound that has a variety of mechanisms of action. It can act as an acid-base catalyst, allowing for the formation of new bonds or the cleavage of existing bonds. It can also act as an enzyme inhibitor, blocking the activity of certain enzymes. Additionally, it can act as a ligand, binding to certain proteins and altering their function.
Biochemical and Physiological Effects
2-amino-3-hydroxy-N-methylpropanamide hydrochloride has a variety of biochemical and physiological effects. It can act as an acid-base catalyst, allowing for the formation of new bonds or the cleavage of existing bonds. Additionally, it can act as an enzyme inhibitor, blocking the activity of certain enzymes. It can also act as a ligand, binding to certain proteins and altering their function. Additionally, it can act as an antioxidant, protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-amino-3-hydroxy-N-methylpropanamide hydrochloride has a number of advantages that make it useful in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and readily available. It also has a relatively low toxicity, making it safe to use in laboratory experiments. However, it can be difficult to work with due to its hygroscopic nature, and it can be difficult to accurately measure its concentration in solution.

Future Directions

The use of 2-amino-3-hydroxy-N-methylpropanamide hydrochloride in scientific research is an area that is ripe for further exploration. Some potential future directions for research include the use of the compound in the synthesis of more complex compounds, such as drugs and pharmaceuticals. Additionally, further research could be done to explore the potential uses of the compound as an enzyme inhibitor or ligand. Additionally, further research could be done to explore the potential use of the compound as an antioxidant, as well as its potential use in the study of molecular interactions. Finally, further research could be done to explore its potential use as a stabilizer for proteins.

Synthesis Methods

The synthesis of 2-amino-3-hydroxy-N-methylpropanamide hydrochloride is relatively straightforward. It is synthesized from the reaction of methylamine and hydrochloric acid in a 1:1 molar ratio. The reaction is typically carried out at room temperature and is completed in several hours. The reaction produces a white, crystalline solid which can be isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-hydroxy-N-methylpropanamide hydrochloride involves the reaction of N-methylalanine with hydroxylamine hydrochloride to form N-methylhydroxylamine. This intermediate is then reacted with acetaldehyde to form N-methyl-2-amino-3-hydroxypropanamide, which is subsequently converted to the final product by reaction with hydrochloric acid.", "Starting Materials": [ "N-methylalanine", "hydroxylamine hydrochloride", "acetaldehyde", "hydrochloric acid" ], "Reaction": [ "Step 1: N-methylalanine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form N-methylhydroxylamine.", "Step 2: N-methylhydroxylamine is then reacted with acetaldehyde in the presence of a reducing agent such as sodium borohydride to form N-methyl-2-amino-3-hydroxypropanamide.", "Step 3: The final step involves the addition of hydrochloric acid to the reaction mixture to form 2-amino-3-hydroxy-N-methylpropanamide hydrochloride." ] }

CAS RN

51739-64-1

Product Name

2-amino-3-hydroxy-N-methylpropanamide hydrochloride

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.6

Purity

0

Origin of Product

United States

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